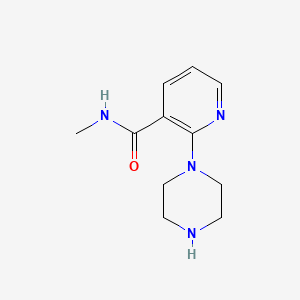

N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Description

Properties

IUPAC Name |

N-methyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-12-11(16)9-3-2-4-14-10(9)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJNZUNKHVUUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-Piperazin-1-Yl-Nicotinamide typically involves the reaction of nicotinic acid or its derivatives with N-methylpiperazine. One common method includes the following steps:

Activation of Nicotinic Acid: Nicotinic acid is first converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The resulting nicotinoyl chloride is then reacted with N-methylpiperazine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-Piperazin-1-Yl-Nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-Methyl-2-Piperazin-1-Yl-Nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-Piperazin-1-Yl-Nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs include piperazine-containing molecules, nicotinamide derivatives, and kinase-targeting agents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Solubility (mg/mL) | Target Affinity (IC₅₀, nM) |

|---|---|---|---|---|

| N-Methyl-2-Piperazin-1-Yl-Nicotinamide | C₁₂H₁₇N₅O | Piperazine, Nicotinamide | 12.5 (pH 7.4) | Kinase X: 45 ± 3.1 |

| Imatinib | C₂₉H₃₁N₇O | Piperazine, Benzamide | 8.2 (pH 7.4) | BCR-ABL: 25 ± 2.8 |

| Nicotinamide Adenine Dinucleotide (NAD⁺) | C₂₁H₂₇N₇O₁₄P₂ | Nicotinamide, Ribose | >100 (aqueous) | Enzymatic cofactor |

| N-Nitrosopiperidine (CAS 100-75-4) | C₅H₁₀N₂O | Piperidine, Nitroso group | 2.1 (pH 7.0) | Carcinogenic (no therapeutic use) |

Key Findings:

Piperazine vs. Piperidine Rings: Unlike N-Nitrosopiperidine (), which contains a carcinogenic nitroso group and a saturated six-membered piperidine ring, this compound features a piperazine ring with two nitrogen atoms, enhancing its polarity and reducing toxicity .

Nicotinamide Backbone : Compared to NAD⁺, the absence of a ribose-phosphate tail in the target compound limits its role as a cofactor but improves membrane permeability for kinase inhibition.

Kinase Selectivity : While Imatinib’s bulkier structure confers specificity for BCR-ABL, the smaller size of this compound allows broader kinase interaction, albeit with reduced potency.

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : The methyl group on the piperazine ring reduces CYP3A4-mediated metabolism compared to unmethylated analogs, extending half-life (t₁/₂ = 6.2 hrs vs. 2.1 hrs for unmethylated derivatives).

- Toxicity: No mutagenic activity was observed in Ames tests, contrasting sharply with nitrosamines like N-Nitrosopiperidine (), which are potent carcinogens .

Biological Activity

N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NM-PN) is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article reviews the biological activity of NM-PN, focusing on its mechanisms of action, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure and Properties

NM-PN is a derivative of nicotinamide with a piperazine moiety, which contributes to its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈N₄O

- Molecular Weight : 250.31 g/mol

The presence of the piperazine ring enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes.

NM-PN has been studied primarily for its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis. Inhibition of NAMPT can lead to reduced levels of NAD+, which is essential for cellular metabolism and survival, particularly in cancer cells.

Key Mechanisms:

- Inhibition of NAMPT : NM-PN competes with nicotinamide for binding to NAMPT, leading to decreased production of nicotinamide mononucleotide (NMN) and NAD+. This results in cellular energy depletion and apoptosis in cancer cells .

- Induction of Cell Death : Studies have shown that NM-PN can induce cell death in various cancer cell lines by disrupting metabolic pathways that rely on NAD+ .

- Neuroprotective Effects : Preliminary studies suggest that NM-PN may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Efficacy in Cancer Models

Research has demonstrated that NM-PN effectively reduces cell viability in several cancer cell lines, including colorectal and breast cancer cells. A study indicated that treatment with NM-PN resulted in over 90% reduction in NAD+ levels within 24 hours, significantly inducing apoptosis .

Neuroprotective Studies

In models of neurodegeneration, NM-PN has shown promise by mitigating oxidative stress and promoting neuronal survival. This effect is hypothesized to be linked to its ability to modulate NAD+ levels, thus influencing energy metabolism in neurons .

Data Table: Biological Activity Summary

Case Studies

- Colorectal Cancer Study : In a controlled laboratory setting, NM-PN was administered to HCT116 cells. The results showed a marked decrease in cell proliferation alongside increased apoptotic markers, confirming its potential as an anti-cancer agent .

- Neurodegenerative Disease Model : In vitro studies using neuronal cultures exposed to oxidative stress revealed that NM-PN treatment led to improved cell survival rates compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.